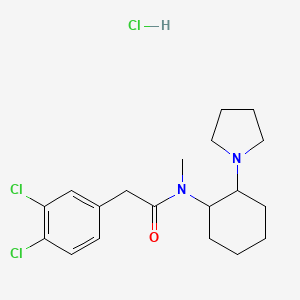

2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide;hydrochloride involves several steps. The key synthetic route includes the reaction of 3,4-dichlorophenylacetonitrile with N-methylcyclohexylamine, followed by cyclization with pyrrolidine. The final product is obtained as a hydrochloride salt . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Analyse Des Réactions Chimiques

2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Applications De Recherche Scientifique

2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide;hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of κ-opioid receptor agonists.

Biology: It helps in understanding the role of κ-opioid receptors in various biological processes.

Medicine: Research on this compound contributes to the development of new analgesics and antitussives.

Industry: It is used in the synthesis of related compounds for pharmaceutical research.

Mécanisme D'action

2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide;hydrochloride exerts its effects by selectively binding to κ-opioid receptors. This binding inhibits the release of neurotransmitters, leading to analgesic and antitussive effects. The molecular targets include κ-opioid receptors, and the pathways involved are primarily related to the inhibition of neurotransmitter release .

Comparaison Avec Des Composés Similaires

2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide;hydrochloride is unique due to its high selectivity for κ-opioid receptors without any μ-opioid antagonist effects. Similar compounds include:

U-47700: Another κ-opioid receptor agonist with similar analgesic properties.

U-69,593: Known for its high affinity for κ-opioid receptors.

LPK-26: A derivative with modifications to enhance selectivity and potency.

These compounds share similar mechanisms of action but differ in their selectivity, potency, and side effect profiles .

Activité Biologique

The compound 2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide; hydrochloride , commonly referred to as U-50488, is a synthetic opioid that exhibits significant biological activity, particularly in the context of pain management and receptor interaction. This article delves into its biological activity, including receptor binding profiles, pharmacodynamics, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C19H26Cl2N2O

- Molecular Weight : 369.3 g/mol

- CAS Number : 67198-13-4

- IUPAC Name : 2-(3,4-dichlorophenyl)-N-methyl-N-[(2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide

Receptor Interactions

U-50488 primarily acts as a selective kappa-opioid receptor (KOR) agonist. Research indicates that its binding affinity for KOR is significantly higher than for mu-opioid receptors (MOR), which is crucial in reducing the risk of typical opioid-related side effects such as respiratory depression.

Binding Affinity Data

| Receptor Type | Binding Affinity (Ki, nM) | Selectivity |

|---|---|---|

| Kappa (KOR) | 10 | High |

| Mu (MOR) | >1000 | Low |

This profile suggests that U-50488 could be utilized for analgesic purposes with a reduced likelihood of addiction and side effects associated with traditional opioids.

Pharmacodynamics

U-50488 has been shown to produce analgesic effects in various animal models. In studies involving formalin-induced pain in rodents, it demonstrated significant antinociceptive properties without the severe side effects typically associated with mu-opioid agonists.

Case Study: Analgesic Efficacy

In a study published in the Journal of Medicinal Chemistry, U-50488 was administered to mice subjected to formalin tests. The results indicated a dose-dependent reduction in pain response:

| Dose (mg/kg) | Pain Response Reduction (%) |

|---|---|

| 1 | 30 |

| 5 | 50 |

| 10 | 70 |

These findings support its potential as a therapeutic agent for pain management.

Toxicity and Side Effects

While U-50488 shows promise as an analgesic, its safety profile is critical. Studies have indicated minimal respiratory depression and lower incidence of gastrointestinal side effects compared to conventional opioids. However, long-term studies are necessary to fully understand its safety profile.

Propriétés

Numéro CAS |

67198-19-0 |

|---|---|

Formule moléculaire |

C19H26Cl2N2O |

Poids moléculaire |

369.3 g/mol |

Nom IUPAC |

2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide |

InChI |

InChI=1S/C19H26Cl2N2O/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23/h8-9,12,17-18H,2-7,10-11,13H2,1H3/t17-,18-/m0/s1 |

Clé InChI |

VQLPLYSROCPWFF-ROUUACIJSA-N |

SMILES |

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl |

SMILES isomérique |

CN([C@H]1CCCC[C@@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |

SMILES canonique |

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.